molecular formula C17H10Cl3N5 B2735891 1-(3-chlorophenyl)-N-(3,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-22-9

1-(3-chlorophenyl)-N-(3,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

货号: B2735891
CAS 编号: 890945-22-9
分子量: 390.65
InChI 键: IBXWCZHWXSVFPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-chlorophenyl)-N-(3,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound offered for research purposes. This product is part of the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry and are investigated for their potential as potent and selective protein kinase inhibitors . Kinase inhibition is a critical area of study for understanding cellular signaling pathways and developing new research tools for various diseases. The structure of this analog, featuring specific aromatic substitutions, is designed for research into kinase selectivity and binding affinity. As a member of this chemical family, it is intended for use in biochemical and cell-based assays to further explore kinase function and signaling mechanisms . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

1-(3-chlorophenyl)-N-(3,5-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3N5/c18-10-2-1-3-14(7-10)25-17-15(8-23-25)16(21-9-22-17)24-13-5-11(19)4-12(20)6-13/h1-9H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXWCZHWXSVFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(3-chlorophenyl)-N-(3,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 890945-22-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₇H₁₀Cl₃N₅
  • Molecular Weight : 390.6 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activity.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various enzymes and proteins involved in cancer progression and inflammation. Specifically, this compound may target kinases and other signaling molecules that are crucial in tumor cell proliferation and survival.

Anticancer Activity

  • Inhibition of Tumor Cell Proliferation :
    • Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC₅₀ values in the low micromolar range against HeLa (cervical cancer) and HepG2 (liver cancer) cells .
    • A specific study highlighted that certain pyrazolo derivatives could inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, indicating potential as chemotherapeutic agents .
  • Mechanistic Insights :
    • Molecular docking studies suggest that these compounds can bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

Anti-inflammatory Activity

  • Reduction of Inflammation :
    • Pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory properties. In vitro studies indicated that these compounds could modulate inflammatory responses in glial cells, suggesting a role in neuroinflammatory conditions .
    • In vivo studies further supported these findings by demonstrating reduced microglial activation in models of lipopolysaccharide (LPS)-induced inflammation .

Data Tables

Biological ActivityCell LineIC₅₀ (µM)Mechanism of Action
AnticancerHeLa0.08–12.07Inhibition of tubulin polymerization
AnticancerHepG273–84Disruption of microtubule dynamics
Anti-inflammatoryBV-2 cellsNot specifiedModulation of LPS-induced inflammation

Case Studies

  • Case Study 1 : A study focusing on the anticancer properties of aminopyrazole derivatives found that certain modifications to the pyrazolo structure significantly enhanced cytotoxicity against breast cancer cell lines while maintaining low toxicity to normal cells .
  • Case Study 2 : Another investigation into the anti-inflammatory effects revealed that pyrazolo derivatives could effectively reduce neuroinflammation markers in animal models, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease .

科学研究应用

Anti-inflammatory Agents

One of the primary applications of pyrazolo[3,4-d]pyrimidine derivatives is their use as anti-inflammatory agents. Research indicates that these compounds can inhibit key inflammatory mediators, making them potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

  • Mechanism of Action : Pyrazolo[3,4-d]pyrimidines act by inhibiting enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Studies have shown that derivatives exhibit lower ulcerogenic activity compared to Diclofenac®, a commonly used NSAID .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. The pyrazolo[3,4-d]pyrimidine scaffold has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.

  • Case Study : A recent investigation demonstrated that specific derivatives of pyrazolo[3,4-d]pyrimidines showed significant cytotoxic effects against human cancer cell lines such as breast and colon cancer cells. The study reported IC50 values indicating potent activity against these cell lines .

Antimicrobial Properties

In addition to anti-inflammatory and anticancer effects, certain derivatives have shown promise as antimicrobial agents. They may inhibit bacterial growth through mechanisms involving DNA gyrase inhibition or disruption of cell membrane integrity.

Summary of Research Findings

Study Application Findings
Abd El-Salam et al. (2012)Anti-inflammatoryCompounds exhibited lower ulcerogenic activity than Diclofenac® and effective COX inhibition .
Recent Cytotoxicity StudyAnticancerDerivatives showed significant cytotoxicity against breast and colon cancer cell lines with low IC50 values .
Antimicrobial Activity ResearchAntimicrobialCertain derivatives inhibited bacterial growth effectively, suggesting potential for development as antibiotics .

相似化合物的比较

Substituent Position and Halogenation

  • 1-(2-Chloro-2-Phenylethyl)-N-(2-Chlorophenyl)-6-(Methylthio)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine (SI388, 2a) Substituents: 2-chloro-2-phenylethyl at position 1, 2-chlorophenylamine at position 4, and methylthio at position 4. Properties: Melting point (169–171°C), 69% synthetic yield.
  • N-(3-Chlorophenyl)-1-(4-Fluorophenethyl)-6-((2-Morpholinoethyl)Thio)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine (78d) Substituents: Fluorophenethyl at position 1, morpholinoethylthio at position 5. Properties: Yield (31%), molecular weight (513.03 g/mol). Comparison: The morpholinoethylthio group in 78d improves solubility via hydrogen bonding, whereas the target compound’s dichlorophenyl group may prioritize hydrophobic interactions .

Impact of Chlorine vs. Methoxy Groups

  • 1-(4-Chlorophenyl)-N-(3-Methoxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine (9) Substituents: 4-chlorophenyl at position 1, 3-methoxyphenylamine at position 3. Properties: Melting point (215–217°C), 77% yield.

Kinase Inhibition and Neuroblastoma Activity

  • S29 (1-(2-Chloro-2-(4-Chlorophenyl)Ethyl)-N-(4-Fluorobenzyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine) Activity: Effective at 5.74 ng/mL against SK-N-BE(2) neuroblastoma cells with minimal side effects when delivered via graphene oxide nanosheets. Comparison: The 3,5-dichlorophenylamine in the target compound may offer broader kinase inhibition but could require higher doses due to reduced bioavailability .
  • PP1 and 1NM-PP1 (Bulky Kinase Inhibitors)

    • Activity: PP1 inhibits CRK9 in Leishmania with IC₅₀ values in the micromolar range.
    • Comparison: The dichlorophenyl substituent in the target compound may confer improved selectivity for human kinases over parasitic targets .

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents
Target Compound (Inferred) ~160–170 3-ClPh, 3,5-Cl₂PhNH
1-(2-Chloro-2-Phenylethyl)-SI388 (2a) 169–171 2-ClPhNH, CH₂ClPh
1-(4-Chlorophenyl)-Compound 9 (9) 215–217 4-ClPh, 3-MeOPhNH
  • Trends: Chlorinated derivatives generally exhibit higher melting points due to increased molecular symmetry and intermolecular interactions.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-N-(3,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, a Suzuki-Miyaura coupling may be employed to attach the 3-chlorophenyl group to the pyrazolo[3,4-d]pyrimidine core, followed by nucleophilic aromatic substitution with 3,5-dichloroaniline. Key factors affecting yield include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) improve cross-coupling efficiency .
  • Temperature Control : Reactions at 100–110°C under inert atmospheres (N₂/Ar) minimize side reactions .
  • Purification : Reverse-phase HPLC or column chromatography resolves impurities, particularly unreacted aniline derivatives .
    • Yield Optimization : Lower yields (e.g., 29% in initial steps) can be addressed via Boc-protection strategies to stabilize intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic proton signals between δ 7.2–8.5 ppm confirm substituent positions on the phenyl rings. The pyrazolo[3,4-d]pyrimidine core shows characteristic NH peaks at δ ~10 ppm .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 406.02 for C₁₇H₁₁Cl₃N₅) .
  • IR Spectroscopy : Stretching frequencies for C-Cl (750–600 cm⁻¹) and NH (3400–3200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do substituent variations on the phenyl rings influence the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitutions (e.g., replacing Cl with F or methoxy groups) followed by bioassays:

  • Synthesis : Use Ullmann coupling or Buchwald-Hartwig amination for diverse aryl attachments .
  • Testing : Screen derivatives against kinase targets (e.g., EGFR or VEGFR2) via enzymatic inhibition assays. IC₅₀ values correlate with electron-withdrawing groups (e.g., Cl) enhancing binding affinity .
  • Data Analysis : Molecular docking (AutoDock Vina) predicts interactions with ATP-binding pockets, guiding rational design .

Q. What computational methods can predict reaction pathways for synthesizing novel analogs?

  • Methodological Answer :

  • Reaction Path Search : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify transition states and intermediates for key steps like cyclocondensation .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. acetonitrile) to stabilize charged intermediates .
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict feasible substituent combinations and reaction conditions .

Q. How can contradictory data in catalytic efficiency be resolved during scale-up?

  • Methodological Answer :

  • Process Variables : Use design of experiments (DoE) to test factors like catalyst loading (0.5–5 mol%), temperature (80–120°C), and stirring rate. Response surface methodology (RSM) identifies optimal conditions .
  • Contradiction Analysis : If Pd leaching reduces yield at scale, substitute heterogeneous catalysts (e.g., Pd/C) or implement continuous flow reactors to improve reproducibility .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing reaction parameters in high-throughput screening?

  • Methodological Answer :

  • Factorial Design : A 2³ factorial design tests temperature, catalyst ratio, and solvent polarity. ANOVA determines significant variables (e.g., p < 0.05 for temperature) .
  • Taguchi Methods : Orthogonal arrays reduce experimental runs while maximizing data on interactions (e.g., solvent-catalyst effects) .
  • Robustness Testing : Monte Carlo simulations assess parameter sensitivity, ensuring process reliability under minor deviations .

Q. How can in-situ monitoring techniques enhance synthesis reproducibility?

  • Methodological Answer :

  • PAT Tools : Use FTIR or Raman spectroscopy to track reaction progress in real time, identifying byproduct formation early .
  • Microreactors : Lab-on-a-chip systems enable precise control of residence time and mixing, critical for exothermic steps like Boc deprotection .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。